molecular formula C25H25N3O2S2 B12162067 (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12162067
M. Wt: 463.6 g/mol
InChI Key: QTDKSMVTJZYIMQ-JWGURIENSA-N
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Description

The compound (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, a pyrazole ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with a haloketone or aldehyde.

    Final Coupling: The final step involves the condensation of the pyrazole derivative with the thiazolidinone core under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles can be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the double bond in the pyrazole ring or the thiazolidinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to interact with various biological targets, such as enzymes and receptors .

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets include enzymes such as protein kinases and receptors involved in cell signaling pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substituents, which enhance its biological activity and selectivity. The presence of the butyl group and the ethoxyphenyl moiety contributes to its unique pharmacokinetic properties and potential therapeutic applications .

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-3-5-15-27-24(29)22(32-25(27)31)16-19-17-28(20-9-7-6-8-10-20)26-23(19)18-11-13-21(14-12-18)30-4-2/h6-14,16-17H,3-5,15H2,1-2H3/b22-16-

InChI Key

QTDKSMVTJZYIMQ-JWGURIENSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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